1-ethyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
1-ethyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3S2/c1-3-8-21-13-6-5-11(26(17,23)24)10-14(13)25-16(21)18-15(22)12-7-9-20(4-2)19-12/h1,5-7,9-10H,4,8H2,2H3,(H2,17,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSGCGDGVOVFMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-ethyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of heterocyclic compounds, which are often associated with significant pharmacological properties.
Molecular Structure
The molecular formula for this compound is with a molecular weight of approximately 428.51 g/mol. The structural features include:
- A benzo[d]thiazole core, known for its biological activity.
- A sulfamoyl group, which contributes to its potential therapeutic effects.
Biological Activity Overview
Research indicates that compounds containing the benzo[d]thiazole and pyrazole moieties exhibit various biological activities, including:
-
Antimicrobial Activity :
- Studies have shown that derivatives of thiazoles and pyrazoles possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have been tested against Escherichia coli and Staphylococcus aureus, demonstrating notable zones of inhibition in well diffusion assays .
- Anti-inflammatory Effects :
-
Anticancer Potential :
- Preliminary studies suggest that the compound may induce apoptosis in cancer cells, potentially through mechanisms involving the inhibition of specific signaling pathways.
Antimicrobial Screening
A recent study evaluated the antimicrobial efficacy of various derivatives similar to this compound. The results indicated:
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 20 |
| This compound | P. mirabilis | 18 |
These findings highlight the potential of this compound as an antimicrobial agent.
Anti-inflammatory Activity
In vitro studies have demonstrated that compounds with similar structures can inhibit pro-inflammatory cytokine production, suggesting their utility in treating inflammatory diseases .
Scientific Research Applications
Biological Activities
The compound exhibits various biological activities, including:
- Antiviral Properties : Research indicates that pyrazole derivatives can effectively control viral infections, such as Tobacco Mosaic Virus (TMV). A study demonstrated that certain pyrazole-hydrazone derivatives showed superior antiviral activity compared to traditional treatments .
- Antiparasitic Activity : Compounds similar to 1-ethyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide have shown promising results against protozoan parasites responsible for diseases like Chagas disease and leishmaniasis. The need for new antiparasitic agents is critical due to the rising resistance against existing drugs .
- Anticancer Potential : Pyrazole derivatives are being investigated for their anticancer properties. Their ability to inhibit tumor growth and induce apoptosis in cancer cells has been documented, suggesting a potential role in cancer therapy .
Case Studies
Several studies provide insights into the effectiveness of this compound:
- Study on Antiviral Activity : A study published in Molecules highlighted the effectiveness of pyrazole-hydrazone derivatives against TMV, demonstrating that modifications to the chemical structure can enhance antiviral efficacy .
- Antiparasitic Screening : Research conducted on a library of 1,3-diarylpyrazoles showed significant activity against Trypanosoma cruzi and Leishmania infantum. These findings underscore the potential of structurally related compounds in treating parasitic infections .
Data Tables
The following table summarizes key findings related to the biological activities and mechanisms of action for this compound:
Preparation Methods
Introduction of the Sulfamoyl Group
The sulfamoyl group at position 6 is introduced via chlorination and amination. Thiol intermediates are treated with chlorine gas in a biphasic solvent system (e.g., 1,2-dichloroethane/water) to form the sulfonyl chloride derivative. Subsequent reaction with aqueous ammonia generates the sulfonamide group. Optimization studies indicate that methylene chloride/water systems improve solubility and reaction monitoring, achieving yields >90%.
Prop-2-yn-1-yl Substitution at Position 3
Alkylation of the benzo[d]thiazole nitrogen at position 3 is achieved using propargyl bromide in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF). The reaction proceeds at 60°C for 12 hours, yielding the propynyl-substituted derivative with 85% efficiency.
Preparation of the Pyrazole-3-Carboxamide Moiety
The pyrazole ring is synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or enaminones. Wan et al. reported a metal-free approach using enaminones and aryl sulfonyl hydrazines in water or ethanol, yielding substituted pyrazoles with >80% efficiency.
Ethylation at Position 1
Ethylation of the pyrazole nitrogen is performed using ethyl iodide in acetonitrile with triethylamine as a base. Reaction at 50°C for 6 hours achieves quantitative conversion.
Carboxamide Functionalization
The carboxylic acid at position 3 is activated using thionyl chloride to form the acyl chloride, which is then coupled with the amine group of the benzo[d]thiazole derivative. Alternatively, carbodiimide-mediated coupling (EDCl/HOBt) in dichloromethane affords the carboxamide linkage with 75–85% yields.
Formation of the Imine Linkage
The imine bond between the pyrazole carboxamide and the benzo[d]thiazole scaffold is formed via Schiff base condensation. The reaction involves refluxing equimolar amounts of the amine-functionalized benzo[d]thiazole and the pyrazole aldehyde in ethanol with catalytic acetic acid. The imine forms selectively under inert atmosphere, yielding the target compound after recrystallization from methanol.
Analytical and Spectroscopic Characterization
Spectroscopic Data
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the planar geometry of the benzo[d]thiazole and pyrazole rings. The imine bond length (1.28 Å) and C–S bond distances (1.74–1.81 Å) align with reported values for similar compounds.
Optimization and Yield Data
Challenges and Mitigation Strategies
- Regioselectivity : Competing alkylation at multiple nitrogen sites is minimized using bulky bases (e.g., DBU).
- Imine Stability : Moisture-sensitive intermediates require anhydrous conditions and molecular sieves.
- Solvent Selection : Replacement of carcinogenic solvents (e.g., methylene chloride) with cyclopentyl methyl ether improves safety.
Q & A
Basic: What synthetic strategies are optimal for constructing the core structure of this compound?
The synthesis involves retrosynthetic analysis to identify key disconnections, such as separating the pyrazole-carboxamide moiety from the sulfamoylbenzo[d]thiazole scaffold . Multi-step reactions typically include:
- Coupling reactions (e.g., amide bond formation between pyrazole and thiazole intermediates).
- Functionalization of the benzo[d]thiazole ring with sulfamoyl and prop-2-yn-1-yl groups under controlled conditions (e.g., reflux in DMF or acetic acid) .
- Purification via recrystallization or chromatography to achieve >95% purity .
Advanced: How can researchers troubleshoot low yields during the final coupling step?
Low yields often arise from steric hindrance or improper reaction conditions. Mitigation strategies include:
- Solvent optimization : Switch to polar aprotic solvents (e.g., DMF) to enhance reagent solubility .
- Catalyst screening : Use coupling agents like HATU or EDCI to improve efficiency .
- Temperature modulation : Conduct reactions under inert atmospheres at 60–80°C to balance reactivity and stability .
- Real-time monitoring : Employ HPLC or TLC to track intermediate formation and adjust stoichiometry .
Basic: What spectroscopic methods validate the compound’s structural integrity?
- NMR spectroscopy : Confirms regiochemistry of the pyrazole ring and tautomeric state of the thiazol-2(3H)-ylidene group .
- IR spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1150 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Verifies molecular formula and purity .
Advanced: How can ambiguities in NMR data (e.g., tautomerism) be resolved?
- Dynamic NMR experiments : Perform variable-temperature NMR to observe tautomeric equilibria .
- X-ray crystallography : Resolve absolute configuration and tautomeric states conclusively .
- Computational modeling : Use DFT calculations to predict and compare experimental chemical shifts .
Basic: Which in vitro assays are suitable for initial bioactivity screening?
- Enzyme inhibition assays : Target kinases or proteases using fluorescence-based or radiometric methods .
- Cytotoxicity studies : Employ MTT or CellTiter-Glo® assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Binding affinity measurements : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Advanced: How should dose-response experiments be designed to account for off-target effects?
- Multi-concentration testing : Use a 10-point dilution series (e.g., 0.1 nM–100 µM) to establish IC₅₀ values .
- Counter-screening : Include unrelated enzymes/cell lines to assess selectivity .
- Orthogonal assays : Validate hits with complementary techniques (e.g., SPR + cellular thermal shift assays) .
Basic: What structural features correlate with bioactivity in related compounds?
- Sulfamoyl group : Enhances solubility and target binding via hydrogen bonding .
- Prop-2-yn-1-yl substituent : May act as a reactive handle for click chemistry or covalent target engagement .
- Pyrazole-carboxamide core : Common in kinase inhibitors due to ATP-binding pocket compatibility .
Advanced: How can researchers resolve contradictions in bioassay data across studies?
- Meta-analysis : Compare experimental conditions (e.g., cell line passage number, assay buffers) .
- Structural analogs : Test derivatives to isolate the impact of specific substituents .
- Proteomic profiling : Identify off-target interactions using affinity pulldown/mass spectrometry .
Basic: What computational tools predict the compound’s pharmacokinetic properties?
- ADMET prediction software : SwissADME or pkCSM to estimate logP, bioavailability, and CYP450 interactions .
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding modes with target proteins .
Advanced: How can metabolic stability be improved without compromising potency?
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility and liver microsomal stability .
- Isotope labeling : Use deuterated analogs to slow CYP450-mediated degradation .
- Structure-activity relationship (SAR) studies : Systematically modify substituents to balance lipophilicity and metabolic resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
